Tacalcitol monohydrate is a synthetic analog of 1α,25-dihydroxyvitamin D3, the active form of Vitamin D. [] It exhibits a reduced effect on calcium metabolism compared to its parent compound. [] Tacalcitol monohydrate is a subject of scientific research, particularly for its potential in treating various diseases.
Tacalcitol monohydrate functions as a steroid hormone and binds to the vitamin D receptor (VDR). [] This receptor is widely expressed in various cell types, including those within the central nervous system. [] By binding to VDR, Tacalcitol monohydrate influences cell signaling pathways and ultimately impacts cellular processes such as proliferation and migration. [] One study demonstrated that Tacalcitol monohydrate primarily inhibits cell proliferation, evidenced by its suppressive effect on thymidine incorporation in human glioblastoma cells. []
Tacalcitol monohydrate has demonstrated antiproliferative activities in several cancer cell lines. [] Research suggests its potential role in treating brain cancer, specifically glioblastoma, the most aggressive type of primary brain tumor. [] Studies show that Tacalcitol monohydrate effectively reduces cell viability, proliferation, and migration in human glioblastoma T98G cells. []
Clinical studies suggest Tacalcitol monohydrate as a useful adjunct therapy to narrow-band ultraviolet B (NBUVB) phototherapy for treating non-segmental vitiligo. [] Its efficacy, both as a monotherapy and in combination with other treatments, has been observed in managing this skin condition. []
Research highlights the effectiveness of Tacalcitol monohydrate in combination with NBUVB phototherapy for treating chronic stable plaque psoriasis. [] A study comparing Tacalcitol monohydrate with Calcipotriol, another Vitamin D analog, in conjunction with NBUVB therapy for psoriasis, demonstrated its therapeutic potential. [] Further research indicates that using Tacalcitol monohydrate with NBUVB therapy for psoriasis enhances treatment efficacy compared to NBUVB monotherapy. [] This combination resulted in faster plaque clearance, better response maintenance, and a UVB-sparing effect without increasing adverse effects. []
CAS No.: 106344-20-1
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7